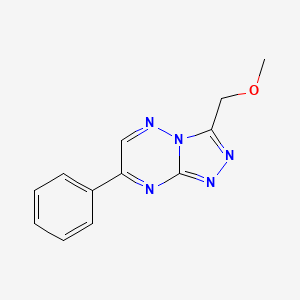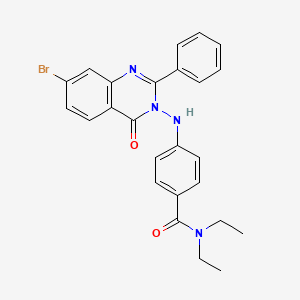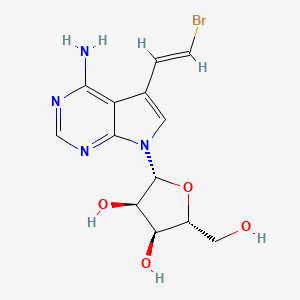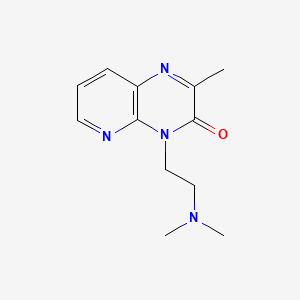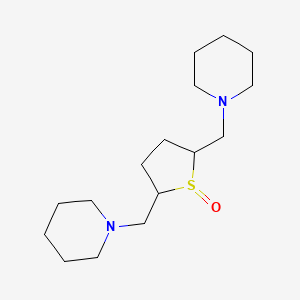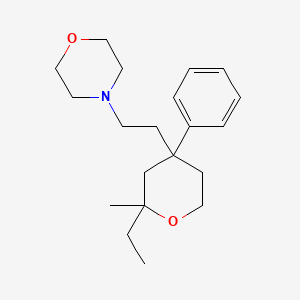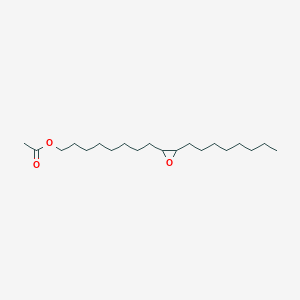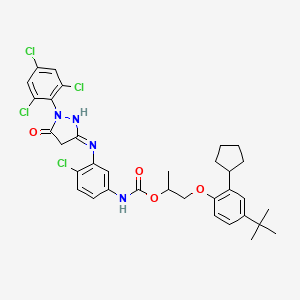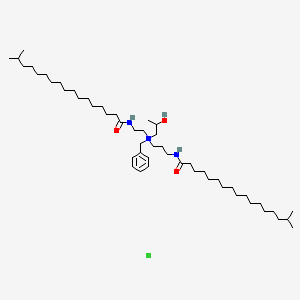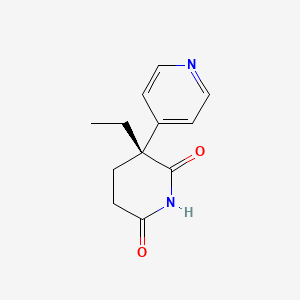
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of piperidine-2,6-dione, featuring an ethyl group and a pyridine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as ethyl pyridine and piperidine-2,6-dione.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: : It has shown promise as an aromatase inhibitor, which is relevant in the treatment of hormone-dependent cancers.
Industry: : Its derivatives are used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it binds to the aromatase enzyme, preventing the conversion of androgens to estrogens, which is crucial in the treatment of certain cancers.
Comparaison Avec Des Composés Similaires
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-: can be compared with other similar compounds such as:
3-ethyl-3-(4-pyridinyl)-2,6-piperidinedione (S-enantiomer)
3-ethyl-3-(4-pyridinyl)-2,6-piperidinedione (racemic mixture)
The uniqueness of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)- lies in its specific enantiomeric form, which exhibits distinct biological activities compared to its enantiomer and racemic mixture.
Propriétés
Numéro CAS |
121742-46-9 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(3R)-3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)/t12-/m1/s1 |
Clé InChI |
QXKJWHWUDVQATH-GFCCVEGCSA-N |
SMILES isomérique |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2 |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


